molecular formula C20H25ClN6O2 B2742539 8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 868213-93-8

8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2742539
CAS RN: 868213-93-8
M. Wt: 416.91
InChI Key: OSJYICKHGVEJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25ClN6O2 and its molecular weight is 416.91. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cardiovascular Activity

Research has led to the synthesis and testing of 8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione derivatives for cardiovascular activities. In one study, derivatives displayed significant prophylactic antiarrhythmic activity and hypotensive effects, highlighting their potential in cardiovascular disease treatment. These findings indicate a promising direction for developing novel therapeutic agents based on this compound class (Chłoń-Rzepa et al., 2004).

Structural and Molecular Analysis

Another facet of research focuses on the molecular and structural analysis of similar compounds. A study detailed the geometric arrangement and hydrogen bonding of 8-benzylamino derivatives, providing insights into their molecular interactions and potential implications for drug design and development (Karczmarzyk et al., 1995).

Antimicrobial and Antiproliferative Effects

Research into purine connected piperazine derivatives has unveiled potential inhibitors of Mycobacterium tuberculosis, targeting MurB and disrupting peptidoglycan biosynthesis. This suggests an avenue for developing new antitubercular agents, contributing to the fight against tuberculosis. The synthesized compounds showed promising activity, with several analogues displaying greater potency compared to existing clinical drugs, underlining the potential of this compound class in antimicrobial research (Konduri et al., 2020).

Antihistaminic Activity

Derivatives of 8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione have been synthesized and evaluated for antihistaminic activity, indicating their potential use in treating allergic conditions. Some compounds demonstrated significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, marking them as candidates for further clinical trials and possibly new treatments for allergies (Pascal et al., 1985).

Luminescent Properties and Electron Transfer

Research has also explored the luminescent properties and photo-induced electron transfer of naphthalimide derivatives with piperazine substituents. These studies contribute to the understanding of fluorescence and electron transfer mechanisms, which can be applied in the development of optical materials, sensors, and other photonic applications (Gan et al., 2003).

properties

IUPAC Name

8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O2/c1-3-8-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-11-9-25(10-12-26)13-14-4-6-15(21)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJYICKHGVEJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

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